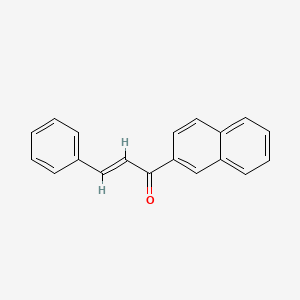

1-(2-Naphthyl)-3-phenylprop-2-en-1-one

Description

Overview of Chalcones: Significance in Natural Products and Synthetic Chemistry

Chalcones, or 1,3-diaryl-2-propen-1-ones, are aromatic ketones characterized by an α,β-unsaturated carbonyl system that connects two aryl rings. abacademies.orgnih.gov These compounds are secondary metabolites belonging to the flavonoid family and are widely distributed in various edible and medicinal plants. nih.govnih.govresearchgate.net The core structure of chalcones, featuring conjugated double bonds and a delocalized π-electron system, is responsible for their diverse chemical reactivity and biological significance. abacademies.orgnih.gov

In the realm of natural products, chalcones are of paramount importance as the bioprecursors to all flavonoids. nih.govnih.govbohrium.com The biosynthesis in plants is initiated by the enzyme chalcone (B49325) synthase (CHS), which catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA. nih.govbohrium.com This enzymatic reaction forms a chalcone scaffold, which then serves as a crucial intermediate for the biosynthesis of a vast array of other polyphenolic compounds, including flavanones, flavones, flavonols, and isoflavonoids. nih.govresearchgate.net This central role firmly establishes chalcones as foundational molecules in the complex pathways of plant secondary metabolism. researchgate.netbohrium.com

The chemical structure of chalcones makes them highly versatile intermediates in organic synthesis. journalajocs.comrjpn.org The presence of a reactive α,β-unsaturated keto functional group allows for a variety of chemical transformations, making them valuable starting materials for the synthesis of numerous heterocyclic compounds. rjpn.orghumanjournals.com Through reactions like Michael addition and cyclocondensation, chalcones can be converted into pyrazolines, pyrimidines, isoxazoles, and other ring systems of pharmacological interest. humanjournals.comacs.org The most common laboratory synthesis of chalcones is the Claisen-Schmidt condensation, an aldol (B89426) condensation between an aromatic aldehyde and an acetophenone, which is often noted for its efficiency and reliability. abacademies.orgwikipedia.org

Contextualizing 1-(2-Naphthyl)-3-phenylprop-2-en-1-one as a Key Chalcone Analog

1-(2-Naphthyl)-3-phenylprop-2-en-1-one is a distinct analog of the parent chalcone structure, where one of the phenyl rings is replaced by a 2-naphthyl moiety. This substitution significantly influences the molecule's steric and electronic properties. The synthesis of this compound is achieved through a Claisen-Schmidt condensation of 2-acetonaphthone and benzaldehyde (B42025). nih.gov

Crystallographic studies reveal that the 1-(2-Naphthyl)-3-phenylprop-2-en-1-one molecule is non-planar, with a significant dihedral angle between the benzene (B151609) ring and the naphthalene (B1677914) ring system. nih.gov The ketone unit adopts an s-cis conformation. nih.gov The introduction of the extended π-system of the naphthalene group makes such derivatives subjects of interest for applications in materials science, such as non-linear optics, and for their potential biological activities. nih.gov

Below are tables detailing the properties and synthesis of this specific compound.

Table 1: Chemical Properties of 1-(2-Naphthyl)-3-phenylprop-2-en-1-one

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₄O |

| Molecular Weight | 258.32 g/mol |

| CAS Number | 53744-34-6 |

| Appearance | Colourless block crystals |

| Molecular Structure | A phenyl group and a 2-naphthyl group linked by a prop-2-en-1-one bridge |

Data sourced from references nih.govsynquestlabs.com.

Table 2: Synthesis of 1-(2-Naphthyl)-3-phenylprop-2-en-1-one

| Reactants | Reagents | Conditions |

|---|---|---|

| 2-Acetonaphthone | Sodium hydroxide (B78521) | Stirred at room temperature for 10 hours |

| Benzaldehyde | Ethanol (B145695) and Water (solvents) | The resulting precipitate is filtered and recrystallized from acetonitrile |

Data sourced from reference nih.gov.

Current Research Trends and Gaps for 1-(2-Naphthyl)-3-phenylprop-2-en-1-one and its Naphthyl Chalcone Derivatives

Current research into chalcones is heavily focused on exploring their pharmacological potential. nih.govnih.gov For naphthyl chalcone derivatives, a significant trend is the synthesis of new analogs and hybrids to evaluate their structure-activity relationships, particularly as anticancer agents. nih.govacs.org Studies have shown that the incorporation of a naphthalene ring can enhance biological efficacy, and the presence of these electron-rich rings can facilitate π-π stacking interactions, which may be crucial for orienting the molecules within enzyme active sites. nih.govnih.gov For instance, fluorinated naphthyl chalcones have demonstrated stronger cytotoxic activity against certain cancer cell lines compared to their non-fluorinated counterparts. nih.gov Another area of investigation is the development of naphthoquinone-chalcone hybrids, which have shown promise as potent inhibitors of specific protein kinases involved in cancer progression. acs.org

Despite these advances, there are notable gaps in the research. While the broader class of chalcones faces challenges related to pharmacokinetics and a general lack of clinical data, the specific compound 1-(2-Naphthyl)-3-phenylprop-2-en-1-one is itself comparatively understudied. bohrium.com Much of the existing research focuses on its synthesis and crystal structure or on more complex derivatives. nih.gov There is a clear gap in the comprehensive biological evaluation of this fundamental naphthyl chalcone. Future research could fruitfully explore its specific biological targets, metabolic stability, and pharmacokinetic profile to determine if the unsubstituted naphthyl-phenyl structure holds untapped potential as a lead compound for further development.

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-naphthalen-2-yl-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O/c20-19(13-10-15-6-2-1-3-7-15)18-12-11-16-8-4-5-9-17(16)14-18/h1-14H/b13-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAJQCRGTLOLIJQ-JLHYYAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101241048 | |

| Record name | (2E)-1-(2-Naphthalenyl)-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101241048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53744-34-6, 4782-69-8 | |

| Record name | (2E)-1-(2-Naphthalenyl)-3-phenyl-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53744-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MLS002608183 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-1-(2-Naphthalenyl)-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101241048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1 2 Naphthyl 3 Phenylprop 2 En 1 One

Established Synthetic Routes

The most prominent and widely utilized method for synthesizing 1-(2-Naphthyl)-3-phenylprop-2-en-1-one and other chalcones is the Claisen-Schmidt condensation. saudijournals.comjchemrev.com This reaction, a variation of the aldol (B89426) condensation, involves the reaction of a ketone with an aldehyde that lacks an α-hydrogen. wikipedia.org

Claisen-Schmidt Condensation as the Primary Synthetic Approach

The Claisen-Schmidt condensation stands as the cornerstone for the synthesis of a vast array of chalcones due to its simplicity and efficiency. saudijournals.comjchemrev.comacs.org This base-catalyzed reaction provides a direct route to forming the C-C bond that connects the naphthyl and phenyl moieties through a three-carbon bridge. researchgate.netwikipedia.org

The specific synthesis of 1-(2-Naphthyl)-3-phenylprop-2-en-1-one via the Claisen-Schmidt condensation involves the reaction between 2-acetonaphthone and benzaldehyde (B42025). nih.govnih.gov In this reaction, 2-acetonaphthone provides the enolizable ketone component, while benzaldehyde, which lacks α-hydrogens, serves as the electrophilic aldehyde partner. wikipedia.orgbyjus.com This specific pairing ensures the desired regioselectivity of the condensation.

The Claisen-Schmidt condensation is typically carried out under basic conditions. jchemrev.com Strong bases like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are commonly employed to facilitate the reaction. saudijournals.comjchemrev.com The base plays a crucial role in deprotonating the α-carbon of 2-acetonaphthone to generate a reactive enolate ion. magritek.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. magritek.com Sodium hydroxide is a frequently used catalyst, often yielding high product yields. jchemrev.com

A typical experimental procedure involves stirring a mixture of 2-acetonaphthone and benzaldehyde in the presence of sodium hydroxide. nih.gov

The choice of solvent is critical for the success of the Claisen-Schmidt condensation. A mixture of ethanol (B145695) and water is a commonly used solvent system for this reaction. nih.gov Ethanol serves to dissolve the organic reactants, while water is used to dissolve the base catalyst, creating a homogeneous or biphasic reaction medium. gordon.edu The use of a solvent mixture can also be advantageous for product isolation; in some cases, the crude product can be isolated by simple extraction after neutralization. researchgate.net Optimization of the solvent system is a key factor in maximizing the yield and purity of the final product.

The reaction is often conducted at room temperature with stirring for an extended period, for instance, 10 hours, to ensure completion. nih.gov In some procedures, the reaction mixture is initially stirred at a lower temperature (e.g., 10 °C) for a shorter duration before being allowed to proceed at room temperature for several hours. nih.gov The progress of the reaction can be monitored to determine the optimal reaction time. magritek.com Following the reaction, the precipitate is typically filtered, washed with water and cold ethanol, and then recrystallized to obtain the pure product. nih.gov

Table 1: Representative Reaction Conditions for the Synthesis of 1-(2-Naphthyl)-3-phenylprop-2-en-1-one via Claisen-Schmidt Condensation

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Time | Yield | Reference |

| 2-Acetonaphthone | Benzaldehyde | Sodium Hydroxide | Ethanol/Water | Room Temperature | 10 h | 47.2% | nih.gov |

| 2-Acetylnaphthalene | Benzaldehyde | Potassium Hydroxide | Methanol | Not specified | Not specified | Not specified | nih.gov |

Alternative Synthetic Strategies for Chalcone (B49325) Scaffolds

While the Claisen-Schmidt condensation is the most common method, other synthetic strategies can be employed for the synthesis of the broader chalcone scaffold. These alternatives can offer advantages in specific contexts, such as improved yields or milder reaction conditions.

Friedel-Crafts Acylation: This method can be used to synthesize chalcones by the acylation of phenols. In this approach, the phenol (B47542) forms one of the aromatic rings, while the acylating agent provides the other aromatic ring and the three-carbon bridge. saudijournals.com

Wittig Reaction: The Wittig reaction provides a pathway to form the α,β-unsaturated system of chalcones. This method involves the reaction of a stable ylide with an aldehyde and is known for its ability to produce regioselective and stereoselective products. saudijournals.com

Suzuki Reaction: The Suzuki reaction, a cross-coupling reaction, has also been reported as a method for chalcone synthesis. jchemrev.com

Microwave-Assisted Synthesis: The use of microwave irradiation has been explored as a greener and more efficient alternative to conventional heating for Claisen-Schmidt condensations. jchemrev.comresearchgate.net This technique can significantly reduce reaction times and, in some cases, improve yields. researchgate.net

Solvent-Free Synthesis: Grinding the reactants (an aldehyde and a ketone) with a solid base like sodium hydroxide in the absence of a solvent has been shown to produce high yields of chalcones. researchgate.net This method aligns with the principles of green chemistry by minimizing waste.

Suzuki Reaction Approaches

The Suzuki-Miyaura coupling reaction, a powerful tool for carbon-carbon bond formation, presents a viable, albeit less conventional, method for the synthesis of chalcones, including 1-(2-Naphthyl)-3-phenylprop-2-en-1-one. ekb.egresearchgate.netmdpi.comnih.gov This palladium-catalyzed reaction typically involves the cross-coupling of an organoboron compound with an organohalide. nih.gov For the synthesis of the target chalcone, two primary retrosynthetic disconnections can be envisioned.

The first approach involves the coupling of cinnamoyl chloride with 2-naphthylboronic acid . In this pathway, the propenone bridge is pre-formed on the phenyl ring, and the naphthyl moiety is subsequently introduced. A typical catalytic system for this transformation would employ a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a base like cesium carbonate (Cs₂CO₃) in an anhydrous solvent like toluene. nih.gov

A second, alternative Suzuki-Miyaura strategy involves the reaction of benzoyl chloride with (E)-3-(2-naphthyl)vinylboronic acid . Here, the vinylboronic acid component carries the naphthyl group. The reaction conditions would be similar, utilizing a palladium catalyst and a base to facilitate the coupling. nih.gov While these methods are established for general chalcone synthesis, specific adaptations would be necessary to optimize the yield and purity of 1-(2-Naphthyl)-3-phenylprop-2-en-1-one.

A carbonylative Suzuki coupling approach is another possibility, where a three-component reaction of 2-bromonaphthalene (B93597), a styrene (B11656) derivative, and carbon monoxide could theoretically construct the chalcone skeleton, though this is a more complex variant. mdpi.com

Table 1: Potential Suzuki Reaction Pathways for 1-(2-Naphthyl)-3-phenylprop-2-en-1-one

| Reactant 1 | Reactant 2 | Key Reagents |

| Cinnamoyl chloride | 2-Naphthylboronic acid | Pd(PPh₃)₄, Base (e.g., Cs₂CO₃) |

| Benzoyl chloride | (E)-3-(2-Naphthyl)vinylboronic acid | Pd(PPh₃)₄, Base (e.g., Cs₂CO₃) |

| 2-Bromonaphthalene | Phenylacetylene, CO | Palladium catalyst, Base |

Heck Reaction Methodologies

The Mizoroki-Heck reaction provides another palladium-catalyzed avenue for the synthesis of 1-(2-Naphthyl)-3-phenylprop-2-en-1-one. ekb.egorganic-chemistry.orgnih.gov This reaction typically forms a carbon-carbon bond between an unsaturated halide and an alkene. organic-chemistry.org For the target chalcone, a plausible Heck reaction would involve the coupling of 2-bromonaphthalene or 2-iodonaphthalene with phenyl vinyl ketone .

In this scenario, the palladium catalyst, often Pd(OAc)₂ with a phosphine (B1218219) ligand, would first undergo oxidative addition with the naphthyl halide. Subsequent migratory insertion of the phenyl vinyl ketone, followed by β-hydride elimination, would yield the desired 1-(2-Naphthyl)-3-phenylprop-2-en-1-one. researchgate.netresearchgate.net The reaction is typically carried out in the presence of a base to regenerate the active palladium(0) catalyst. libretexts.org

Research on related systems, such as the Heck reaction of 2-bromonaphthalene with ethyl crotonate, demonstrates the feasibility of coupling at the 2-position of the naphthalene (B1677914) ring under palladium catalysis. nih.gov This suggests that a similar reaction with phenyl vinyl ketone would be a viable synthetic strategy. A carbonylative Heck reaction, coupling a naphthyl halide with styrene and carbon monoxide, also presents a potential, though more complex, route. mdpi.com

Table 2: Potential Heck Reaction Pathway for 1-(2-Naphthyl)-3-phenylprop-2-en-1-one

| Reactant 1 | Reactant 2 | Catalyst System |

| 2-Halonaphthalene (Br, I) | Phenyl vinyl ketone | Pd(OAc)₂, Phosphine Ligand, Base |

Green Chemistry Principles in Synthesis of 1-(2-Naphthyl)-3-phenylprop-2-en-1-one

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to minimize environmental impact. The synthesis of chalcones, including 1-(2-Naphthyl)-3-phenylprop-2-en-1-one, is no exception, with research focusing on biocatalysis and solvent-free methods.

Biocatalytic Alternatives to Hazardous Reaction Media

Biocatalysis offers an environmentally benign alternative to traditional chemical catalysis. nih.gov For chalcone synthesis, which is often a Claisen-Schmidt condensation, enzymes can be used to catalyze the reaction under mild conditions, often in aqueous media. researchgate.net Lipases, such as that from hog pancreas, and acylases have shown promiscuous activity in catalyzing the formation of the enone bridge in chalcones. researchgate.net This approach avoids the use of harsh bases or acids and organic solvents. The synthesis of 1-(2-Naphthyl)-3-phenylprop-2-en-1-one could potentially be achieved by reacting 2-acetonaphthone and benzaldehyde in the presence of a suitable enzyme. researchgate.net Another green biocatalytic approach utilizes agro-food waste, such as banana peel ash, as a natural, biodegradable catalyst for Claisen-Schmidt reactions at room temperature. nih.gov

Solvent-Free Synthesis Techniques and Catalytic Activity Investigations

Solvent-free synthesis, often coupled with microwave irradiation, is a key green chemistry technique that can lead to shorter reaction times, higher yields, and easier product purification. nih.govrasayanjournal.co.in The Claisen-Schmidt condensation to form chalcones has been successfully carried out under solvent-free conditions by grinding the reactants with a solid catalyst, a technique known as "grindstone chemistry". chowgules.ac.inresearchgate.net For the synthesis of 1-(2-Naphthyl)-3-phenylprop-2-en-1-one, 2-acetonaphthone and benzaldehyde could be ground together with a solid base like anhydrous potassium carbonate or sodium hydroxide. rasayanjournal.co.inresearchgate.net

Microwave-assisted solvent-free synthesis offers a further enhancement of this method. nih.govrasayanjournal.co.in By adsorbing the reactants onto a solid support such as alumina (B75360) and irradiating with microwaves, the reaction can be completed in a matter of minutes with high yields. nih.gov Various catalysts, including iodine-impregnated alumina and zinc chloride, have been investigated for their efficacy in promoting these solvent-free reactions. nih.govresearchgate.net

Table 3: Green Synthesis Approaches for 1-(2-Naphthyl)-3-phenylprop-2-en-1-one

| Technique | Catalyst/Medium | Advantages |

| Biocatalysis | Enzymes (e.g., Lipase, Acylase) | Mild conditions, aqueous media, biodegradable catalyst |

| Grindstone Chemistry | Solid base (e.g., K₂CO₃, NaOH) | Solvent-free, simple, energy-efficient |

| Microwave-Assisted | Solid support (e.g., Alumina), Catalyst (e.g., Iodine) | Rapid reaction times, high yields, solvent-free |

Synthesis of Structural Analogs and Derivatives of 1-(2-Naphthyl)-3-phenylprop-2-en-1-one

The synthesis of structural analogs of 1-(2-Naphthyl)-3-phenylprop-2-en-1-one allows for the exploration of structure-activity relationships for various applications. Modifications can be introduced at the naphthyl ring, the phenyl ring, or the central propenone moiety.

Modification at Naphthyl, Phenyl, and Propenone Moieties

Naphthyl Moiety Modification: Substituted 2-acetonaphthones can be used as starting materials to introduce various functional groups onto the naphthyl ring. For instance, hydroxylated or methoxylated naphthylchalcones can be prepared from the corresponding substituted 2-acetonaphthones. ulpgc.es The synthesis of these precursors can be achieved through established aromatic substitution reactions.

Phenyl Moiety Modification: A wide range of analogs can be synthesized by using substituted benzaldehydes in the condensation reaction with 2-acetonaphthone. This allows for the introduction of electron-donating or electron-withdrawing groups at various positions on the phenyl ring. For example, chloro, methyl, nitro, and methoxy (B1213986) substituents have been incorporated into the phenyl ring of similar chalcone structures.

Propenone Moiety Modification: The α,β-unsaturated carbonyl system of the propenone bridge is a key feature for reactivity and can also be a site for modification. For instance, the double bond can be reduced to yield the corresponding saturated diarylpropanone. Alternatively, the carbonyl group can be modified. For example, reaction with phenyl isocyanate can convert a hydroxyl group on one of the aromatic rings into a carbamate, thereby creating a derivative of the parent chalcone. The propenone unit can also serve as a building block for the synthesis of heterocyclic derivatives like pyrazolines. ulpgc.es Furthermore, analogs with substituents on the α- or β-carbon of the propenone bridge can be synthesized, for example, through the use of substituted vinyl ketones in Heck-type reactions. researchgate.net

Table 4: Examples of Structural Modifications

| Moiety | Modification Strategy | Example Precursors |

| Naphthyl | Use of substituted 2-acetonaphthones | 6-methoxy-2-acetonaphthone |

| Phenyl | Use of substituted benzaldehydes | 4-chlorobenzaldehyde, 4-methoxybenzaldehyde |

| Propenone | Reduction of double bond, reaction of carbonyl, use of substituted vinyl ketones | NaBH₄, Phenyl isocyanate, Substituted phenyl vinyl ketone |

Michael Addition Reactions for Derivative Formation (e.g., Pyrazoline Derivatives)

The Michael addition, or conjugate 1,4-addition, is a cornerstone reaction for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org In this reaction, a nucleophile, known as the Michael donor, adds to the β-carbon of an α,β-unsaturated carbonyl compound, the Michael acceptor. wikipedia.orgmasterorganicchemistry.com The compound 1-(2-Naphthyl)-3-phenylprop-2-en-1-one serves as an excellent Michael acceptor due to the electron-withdrawing nature of the carbonyl group, which polarizes the carbon-carbon double bond and renders the β-carbon electrophilic.

A prominent application of the Michael addition involving this naphthyl chalcone is the synthesis of pyrazoline derivatives. Pyrazolines are five-membered heterocyclic compounds that are frequently synthesized through the cyclization of chalcones with hydrazine (B178648) and its derivatives. jocpr.comiscience.in The reaction proceeds in two main steps: an initial Michael addition of the hydrazine to the chalcone's double bond, followed by an intramolecular cyclization and dehydration to yield the stable pyrazoline ring.

For instance, new naphthalene pyrazoline prop-2-en-1-one derivatives have been synthesized through a multicomponent reaction involving the Michael addition of ethyl propanoate and hydrazine hydrate (B1144303) to a scaffold derived from (E)-1-(naphthalen-2-yl)-3-phenylprop-2-en-1-one. asianpubs.org The general pathway involves the reaction of the chalcone with hydrazine hydrate, often in a suitable solvent like ethanol or formic acid, to facilitate the cyclization process. jocpr.comiscience.in

Table 1: Michael Addition for Pyrazoline Synthesis

| Michael Acceptor | Michael Donor (Nucleophile) | Reaction Condition | Product Type |

|---|---|---|---|

| 1-(2-Naphthyl)-3-phenylprop-2-en-1-one | Hydrazine Hydrate | Ethanolic Alkali | N-acetyl Pyrazoline Derivative |

| 1-(2-Naphthyl)-3-phenylprop-2-en-1-one | Phenylhydrazine Hydrochloride | Basic Ethanol | N-phenyl Pyrazoline Derivative jocpr.com |

| 1-(2-Naphthyl)-3-phenylprop-2-en-1-one | Thiosemicarbazide | Basic Ethanol | N-thiocarbamoyl Pyrazoline Derivative jocpr.com |

| 1-(2-Naphthyl)-3-phenylprop-2-en-1-one | Isoniazid | Dimethylformamide (DMF), Reflux | Isonicotinoyl Pyrazoline Derivative thepharmajournal.com |

Cyclization Reactions Leading to Novel Heterocyclic Systems

The synthetic utility of 1-(2-Naphthyl)-3-phenylprop-2-en-1-one extends beyond pyrazolines to the creation of a diverse range of other heterocyclic structures. The α,β-unsaturated ketone functionality is a versatile synthon that can participate in various cyclization and cycloaddition reactions to form six-membered rings and other complex systems. jocpr.com

The electron-rich naphthalene ring itself can participate in electrophilic cyclization reactions, providing a pathway to fused heterocyclic systems. nih.govfardapaper.irnih.gov For example, hydrazones derived from related acetyl-naphthol precursors can be cyclized using reagents like triphosgene (B27547) to yield naphthoxazine derivatives. mdpi.com These reactions highlight the potential of using the naphthyl moiety as an integral part of the newly formed heterocyclic ring.

By reacting the chalcone with different reagents, a variety of heterocyclic cores can be accessed. These transformations often leverage the reactivity of both the propenone unit and the appended aromatic rings to build molecular complexity in a single step. One-pot, multicomponent reactions starting from precursors like 2-naphthol (B1666908) demonstrate the broad potential for creating diverse N/O-containing heterocyclic frameworks, including naphthopyrans, xanthenes, and oxazines. fardapaper.irnih.govmdpi.com

Table 2: Examples of Cyclization Reactions for Heterocycle Synthesis

| Starting Material Class | Reagents | Resulting Heterocyclic System |

|---|---|---|

| Naphthyl Chalcone | Hydrazine Derivatives | Pyrazolines jocpr.comasianpubs.org |

| Naphthyl Chalcone | Urea, Substituted Aldehydes | Naphthoxazinones researchgate.net |

| Hydrazone of Acetyl-Naphthol | Triphosgene | Naphthoxazines mdpi.com |

| Naphthyl Chalcone | Guanidine Hydrochloride | Aminopyrimidines |

| Naphthyl Chalcone | Malononitrile, Ammonium Acetate | Pyridine Derivatives |

Incorporation of Specific Substituents and Their Synthetic Impact

The introduction of various substituents onto the phenyl or naphthyl rings of the chalcone scaffold has a profound impact on its reactivity and the properties of the resulting derivatives. These modifications can alter the electronic nature of the molecule, influencing reaction rates, yields, and the stability of intermediates.

Research has shown that incorporating electron-withdrawing or electron-donating groups leads to different outcomes. asianpubs.org For example, in the synthesis of pyrazoline derivatives from substituted chalcones, the presence of an electron-withdrawing group like a chloro (-Cl) or nitro (-NO₂) group on the phenyl ring can enhance the electrophilicity of the β-carbon of the propenone system. This makes the chalcone a more potent Michael acceptor, potentially facilitating the initial nucleophilic attack. Conversely, electron-donating groups such as methoxy (-OCH₃) or methyl (-CH₃) can have the opposite effect. asianpubs.org

The position and nature of substituents on the naphthalene ring also play a critical role, particularly in reactions that involve the ring itself. nih.gov The electronic properties of substituents can direct the regioselectivity of electrophilic cyclization reactions. For instance, an electron-withdrawing fluorine atom on an aromatic ring can lower its nucleophilicity, yet cyclization can still proceed efficiently. nih.gov Studies on substituted naphthols show that substituents clearly influence the pKa values and, by extension, the reactivity of the ring system. researchgate.net This modulation of electronic properties is a key strategy for controlling the synthesis of targeted, complex heterocyclic molecules. mdpi.com

Table 3: Impact of Substituents on Derivative Synthesis and Properties

| Substituent Group | Position | Type | Synthetic Impact | Reference |

|---|---|---|---|---|

| -Cl | Phenyl ring | Electron-withdrawing | Enhances electrophilicity of β-carbon; affects drug-likeness score of pyrazoline derivative. | asianpubs.org |

| -NO₂ | Phenyl ring | Electron-withdrawing | Increases reactivity as a Michael acceptor; affects binding affinity of derivative. | asianpubs.org |

| -OCH₃ | Phenyl ring | Electron-donating | May decrease reactivity toward nucleophiles; affects drug-likeness score of pyrazoline derivative. | asianpubs.orgnih.gov |

| -Br | Thiophene ring (analogue) | Electron-withdrawing | Used to create novel chalcone analogues for materials science applications. | researchgate.net |

| -F | Naphthalene ring (analogue) | Electron-withdrawing | Lowers nucleophilicity of the aromatic ring but still allows for successful cyclization. | nih.gov |

Advanced Spectroscopic and Crystallographic Characterization of 1 2 Naphthyl 3 Phenylprop 2 En 1 One

X-ray Crystallography for Solid-State Structural Elucidation

The definitive three-dimensional arrangement of atoms and molecules in the crystalline solid-state of 1-(2-Naphthyl)-3-phenylprop-2-en-1-one has been elucidated through single-crystal X-ray diffraction. nih.gov This technique provides precise data on the crystal lattice, molecular geometry, and intermolecular interactions.

Crystal System and Space Group Determination

Crystallographic analysis reveals that 1-(2-Naphthyl)-3-phenylprop-2-en-1-one crystallizes in the triclinic system. nih.gov The crystal structure is defined by the space group P1. nih.gov This space group is centrosymmetric and is characterized by the presence of only an inversion center as a symmetry element. The presence of two independent molecules (Z' = 2) in the asymmetric unit is a notable feature of this crystal structure. nih.govresearchgate.net

Unit Cell Parameters and Molecular Packing Arrangements

The dimensions of the unit cell, which is the fundamental repeating unit of the crystal lattice, have been precisely determined. The unit cell parameters for 1-(2-Naphthyl)-3-phenylprop-2-en-1-one are as follows:

| Parameter | Value nih.gov |

| a | 9.5878 (8) Å |

| b | 9.6111 (8) Å |

| c | 15.5358 (13) Å |

| α | 98.746 (2)° |

| β | 91.222 (2)° |

| γ | 105.764 (1)° |

| Volume (V) | 1358.8 (2) ų |

| Molecules per unit cell (Z) | 4 |

Conformational Analysis: Dihedral Angles of Aromatic Rings and Ketone Unit (s-cis conformation)

The conformation of 1-(2-Naphthyl)-3-phenylprop-2-en-1-one in the solid state is non-planar. nih.gov This is evident from the significant dihedral angles between the planes of the aromatic rings. The two independent molecules in the asymmetric unit exhibit slight conformational differences, as highlighted by their respective dihedral angles.

The dihedral angle between the phenyl ring and the naphthalene (B1677914) ring system is 51.9 (1)° for one molecule and 48.0 (1)° for the other. nih.govresearchgate.net This twisted arrangement minimizes steric hindrance between the bulky aromatic groups.

A crucial conformational feature of the enone bridge is the disposition of the carbonyl group (C=O) relative to the adjacent carbon-carbon double bond (C=C). In 1-(2-Naphthyl)-3-phenylprop-2-en-1-one, the ketone unit adopts an s-cis conformation. nih.govresearchgate.net This is defined by the torsion angles O=C—C=C, which are 14.7 (3)° and 12.3 (3)° for the two independent molecules. nih.gov

| Dihedral/Torsion Angle | Molecule 1 | Molecule 2 |

| Phenyl Ring vs. Naphthalene Ring System | 51.9 (1)° nih.gov | 48.0 (1)° nih.gov |

| O=C—C=C (s-cis conformation) | 14.7 (3)° nih.gov | 12.3 (3)° nih.gov |

Intermolecular Interactions: C-H…π and C-H…O Hydrogen Bonding, π–π Stacking

The crystal packing of 1-(2-Naphthyl)-3-phenylprop-2-en-1-one is consolidated by a combination of weak intermolecular forces. Notably, intermolecular C-H…π interactions are significant, where hydrogen atoms from one molecule interact with the electron-rich π systems of the aromatic rings of a neighboring molecule. nih.govresearchgate.net These interactions contribute to the formation of a two-dimensional supramolecular array parallel to the ab plane of the unit cell. nih.gov

In addition to intermolecular forces, intramolecular C-H…O hydrogen bonds are observed within the ketone unit. nih.gov While not contributing to the packing of different molecules, these interactions stabilize the conformation of the individual molecules.

Although π–π stacking interactions are common in aromatic compounds, the dominant intermolecular forces reported for this specific crystal structure are the C-H…π interactions. nih.gov The significant twist between the aromatic rings likely precludes strong, perfectly face-to-face π–π stacking.

Analysis of Polymorphism in Related Chalcone (B49325) Structures

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a known phenomenon in chalcones, though it is considered relatively rare. orientjchem.org Different polymorphs arise from variations in molecular conformation or packing arrangements in the crystal lattice, which can be influenced by factors such as solvent and crystallization conditions. jetir.orgijraset.com These different crystalline forms can exhibit distinct physical properties. While no specific polymorphs of 1-(2-Naphthyl)-3-phenylprop-2-en-1-one have been reported in the reviewed literature, the study of polymorphism in structurally related chalcones, such as (E)-1-(2-aminophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, highlights the role of intermolecular interactions, particularly hydrogen bonding, in directing the formation of different polymorphic forms. orientjchem.org

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy

The key functional groups in 1-(2-Naphthyl)-3-phenylprop-2-en-1-one are the α,β-unsaturated ketone, the phenyl group, and the 2-substituted naphthalene moiety. The expected FT-IR absorption bands are summarized in the table below.

| Wavenumber Range (cm⁻¹) | Assignment | Functional Group |

| 3120-3040 | C-H stretching | Aromatic (Naphthyl and Phenyl) |

| 3030-3010 | C-H stretching | Vinylic (=C-H) |

| 1685-1650 | C=O stretching | α,β-Unsaturated Ketone |

| 1610-1570 | C=C stretching | Aromatic Rings |

| ~1580 | C=C stretching | Alkenyl |

| 1460-1430 | C-H in-plane bending | Vinylic (=C-H) |

| ~820 | C-H out-of-plane bending | 2-substituted Naphthalene |

| ~750 and ~690 | C-H out-of-plane bending | Monosubstituted Phenyl |

The most prominent peak in the FT-IR spectrum of a chalcone is typically the strong absorption band corresponding to the stretching vibration of the conjugated carbonyl group (C=O), which is expected in the range of 1685-1650 cm⁻¹. fabad.org.tr The stretching vibrations of the aromatic and alkenyl C=C bonds usually appear in the 1610-1570 cm⁻¹ region. fabad.org.tr The aromatic C-H stretching vibrations are anticipated as weak bands above 3000 cm⁻¹. fabad.org.tr

Characteristic Vibrational Modes: Carbonyl Stretching and Olefinic C=C Stretching

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies. In 1-(2-Naphthyl)-3-phenylprop-2-en-1-one, the most diagnostic vibrations are the carbonyl (C=O) and olefinic (C=C) stretching modes of the α,β-unsaturated ketone system.

The carbonyl group, being part of a conjugated system, exhibits a stretching frequency that is lower than that of a simple saturated ketone. This is due to the delocalization of π-electrons, which reduces the double-bond character of the C=O bond. For chalcones, this absorption is typically strong and observed in the range of 1630–1725 cm⁻¹. researchgate.netjetir.orgorientjchem.org The stretching vibration of the olefinic C=C double bond, also part of the conjugated system, typically appears in the region of 1580–1610 cm⁻¹. orientjchem.org

Table 1: Principal IR Vibrational Frequencies for 1-(2-Naphthyl)-3-phenylprop-2-en-1-one

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretching (ν) | 1660 - 1680 |

| Olefinic (C=C) | Stretching (ν) | 1580 - 1610 |

| Aromatic (C=C) | Stretching (ν) | 1440 - 1580 |

Note: The exact values can vary based on the sample preparation method (e.g., KBr pellet, thin film) and the specific instrument used.

Functional Group Identification and Confirmation

The presence of strong absorption bands in the specified regions of the IR spectrum serves as definitive evidence for the α,β-unsaturated ketone framework. The band around 1660-1680 cm⁻¹ is unequivocally assigned to the carbonyl group, while the peak in the 1580-1610 cm⁻¹ range confirms the presence of the C=C double bond within the propenone bridge. researchgate.netorientjchem.org The simultaneous presence of these two bands, along with absorptions corresponding to aromatic C=C stretching (typically 1440-1580 cm⁻¹) and C-H bond vibrations, allows for the complete confirmation of the compound's core functional groups. orientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the precise connectivity and electronic environment of atoms in a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of 1-(2-Naphthyl)-3-phenylprop-2-en-1-one.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms. The olefinic protons of the enone system, designated H-α (adjacent to the carbonyl) and H-β (adjacent to the phenyl ring), are particularly diagnostic.

The H-β proton is typically found further downfield than the H-α proton due to deshielding by the adjacent phenyl ring and its position in the conjugated system. These two protons appear as doublets due to mutual spin-spin coupling. A large coupling constant (J value), typically in the range of 15-16 Hz, is characteristic of a trans (or E) configuration across the double bond, which is the thermodynamically more stable arrangement. The protons of the phenyl and naphthyl rings resonate in the aromatic region, typically between 7.0 and 8.5 ppm, often as complex multiplets. rsc.org

Table 2: Representative ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-α (olefinic) | ~7.3 - 7.6 | Doublet (d) | ~15.7 |

| H-β (olefinic) | ~7.8 - 8.1 | Doublet (d) | ~15.7 |

| Aromatic-H | ~7.4 - 8.3 | Multiplet (m) | - |

Note: Chemical shifts are typically reported relative to tetramethylsilane (B1202638) (TMS) and can vary with the solvent used (e.g., CDCl₃, DMSO-d₆). msu.edu

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. The most downfield signal in the spectrum of 1-(2-Naphthyl)-3-phenylprop-2-en-1-one is that of the carbonyl carbon, which typically appears in the range of 188–191 ppm due to the strong deshielding effect of the oxygen atom. rsc.orgnih.gov

The olefinic carbons (C-α and C-β) and the aromatic carbons of the phenyl and naphthyl rings resonate between approximately 120 and 145 ppm. rsc.orglibretexts.org The C-β carbon is generally found at a lower field than the C-α carbon. msu.edu The specific chemical shifts provide a carbon "fingerprint" of the molecule.

Table 3: Representative ¹³C NMR Chemical Shifts

| Carbon | Chemical Shift (δ, ppm) |

| C=O (carbonyl) | ~189 - 191 |

| C-β (olefinic) | ~142 - 145 |

| C-α (olefinic) | ~121 - 125 |

| Aromatic-C | ~123 - 138 |

Note: Spectra are proton-decoupled. Chemical shifts are relative to TMS. libretexts.org

Two-Dimensional NMR Techniques (e.g., ¹H-¹H COSY) for Structural Connectivity

Two-dimensional (2D) NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY), are instrumental in confirming the proton connectivity within a molecule. oxinst.com A COSY experiment generates a 2D map where cross-peaks indicate which protons are spin-coupled to each other. emerypharma.com

For 1-(2-Naphthyl)-3-phenylprop-2-en-1-one, the most critical correlation observed in the COSY spectrum is the cross-peak between the H-α and H-β olefinic protons. This directly confirms their three-bond (vicinal) coupling and establishes the -CO-CH=CH-Ph structural fragment. Further cross-peaks can also help to delineate the coupling networks within the complex aromatic regions of the phenyl and naphthyl groups. rsc.org

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence, provides information about the electronic transitions within the conjugated π-system of the molecule. Chalcones are well-known for their strong UV absorption, a property stemming from their extended chromophore. nih.gov

The UV-Vis spectrum of 1-(2-Naphthyl)-3-phenylprop-2-en-1-one typically displays two main absorption bands. nih.gov The more intense band (Band I), appearing at higher wavelengths (e.g., 340-390 nm), is attributed to the π→π* electronic transition involving the entire conjugated system. A second, less intense band (Band II) may appear at lower wavelengths (e.g., 220-270 nm). nih.gov

Many chalcone derivatives are also fluorescent, emitting light after absorbing it. nih.gov They often exhibit large Stokes shifts (the difference between the absorption and emission maxima), which is a desirable property for applications in fluorescence imaging. nih.govmdpi.com The emission wavelength and quantum yield are sensitive to the molecular structure and the solvent environment. mdpi.com

Table 4: Typical Electronic Absorption and Emission Data

| Spectroscopy | Parameter | Wavelength Range (nm) | Transition |

| UV-Vis Absorption | λ_max (Band I) | ~340 - 390 | π → π |

| UV-Vis Absorption | λ_max (Band II) | ~220 - 270 | π → π |

| Fluorescence | λ_emission | ~450 - 570 | - |

Note: Values are highly dependent on the solvent and molecular substitution. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectra and Chromophoric Analysis

The UV-Vis spectrum of chalcones is typically characterized by two main absorption bands. derpharmachemica.com The first, appearing at a shorter wavelength, is attributed to the π → π* electronic transition within the aromatic rings (naphthyl and phenyl). The second, more intense band at a longer wavelength, is due to the π → π* transition involving the entire conjugated system, including the enone group. A less intense n → π* transition, associated with the non-bonding electrons of the carbonyl oxygen, is also expected, though it may be obscured by the more intense π → π* bands.

The chromophoric system of 1-(2-Naphthyl)-3-phenylprop-2-en-1-one, with its extended π-conjugation across the naphthyl, enone, and phenyl moieties, is expected to result in absorption maxima at relatively long wavelengths. The substitution of a phenyl ring with a naphthyl group, as compared to a simple phenyl-phenyl chalcone, generally leads to a bathochromic (red) shift in the absorption spectrum due to the more extended conjugated system of the naphthalene ring. ekb.eg

Table 1: Expected UV-Vis Absorption Characteristics of 1-(2-Naphthyl)-3-phenylprop-2-en-1-one

| Transition | Expected Wavelength Range (nm) | Chromophore |

| π → π | 250-300 | Naphthyl and Phenyl rings |

| π → π | 320-380 | Full conjugated system (Naphthyl-enone-phenyl) |

| n → π* | > 380 | Carbonyl group |

Note: The values in this table are estimations based on the analysis of structurally similar chalcone compounds and are not experimentally determined values for 1-(2-Naphthyl)-3-phenylprop-2-en-1-one.

Fluorescence Spectroscopy and Quantum Yield Determinations

The fluorescence properties of chalcones are highly dependent on their molecular structure and environment. For 1-(2-Naphthyl)-3-phenylprop-2-en-1-one, fluorescence emission is expected to originate from the first singlet excited state (S1) populated after absorption of UV radiation. The emission wavelength is typically longer than the absorption wavelength, a phenomenon known as the Stokes shift.

Specific fluorescence spectra and quantum yield data for 1-(2-Naphthyl)-3-phenylprop-2-en-1-one are not extensively reported. However, studies on other chalcones indicate that they can be fluorescent, with their emission properties being sensitive to the electronic nature of substituents and the polarity of the solvent. rsc.orgderpharmachemica.com The presence of the naphthyl group is likely to influence the fluorescence characteristics, potentially leading to emission in the violet-blue region of the electromagnetic spectrum.

The fluorescence quantum yield (Φf), which is a measure of the efficiency of the fluorescence process, is expected to be influenced by non-radiative decay pathways, such as intersystem crossing to the triplet state and internal conversion. The rigid structure of the naphthalene moiety might reduce non-radiative decay, potentially leading to a moderate to good quantum yield. However, without experimental data, this remains a theoretical consideration.

Solvatochromic Effects and Intramolecular Charge Transfer (ICT) Investigations

Chalcones, being donor-π-acceptor systems, often exhibit solvatochromism, where the position of their absorption and emission bands changes with the polarity of the solvent. rsc.orgderpharmachemica.comderpharmachemica.com In 1-(2-Naphthyl)-3-phenylprop-2-en-1-one, the phenyl group can act as an electron donor and the enone moiety as an electron acceptor, facilitated by the π-conjugated bridge. The naphthyl group can also participate in this charge distribution.

Upon photoexcitation, an intramolecular charge transfer (ICT) can occur, leading to an excited state with a larger dipole moment than the ground state. rsc.org In such cases, polar solvents will stabilize the excited state more than the ground state, resulting in a bathochromic (red) shift in the fluorescence emission spectrum as the solvent polarity increases. This positive solvatochromism is a hallmark of ICT.

While specific solvatochromic data for 1-(2-Naphthyl)-3-phenylprop-2-en-1-one is not available, studies on similar chalcones have demonstrated significant red shifts in their emission spectra in polar solvents, confirming the ICT nature of their excited states. rsc.orgrsc.org It is therefore highly probable that 1-(2-Naphthyl)-3-phenylprop-2-en-1-one would also exhibit positive solvatochromism, making it a potential candidate for use as a fluorescent probe for sensing solvent polarity.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental composition of the molecule. For 1-(2-Naphthyl)-3-phenylprop-2-en-1-one, with a chemical formula of C19H14O, the theoretical exact mass of the molecular ion [M]+• is approximately 258.1045 u. HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the elemental formula and providing a high degree of confidence in the compound's identity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound to be amenable to GC-MS, it must be thermally stable and volatile. 1-(2-Naphthyl)-3-phenylprop-2-en-1-one, being a moderately sized organic molecule, can be analyzed by GC-MS. A patent has reported a GC-MS method for this compound. nih.gov

In a typical electron ionization (EI) GC-MS experiment, the molecule is fragmented, and a characteristic mass spectrum is produced. The fragmentation pattern provides valuable structural information. For 1-(2-Naphthyl)-3-phenylprop-2-en-1-one, the following key fragments would be expected:

Molecular Ion Peak ([M]+•): A peak at m/z ≈ 258, corresponding to the intact molecule with one electron removed.

[M-H]+: A peak at m/z ≈ 257, due to the loss of a hydrogen atom.

[M-CO]+•: A peak at m/z ≈ 230, resulting from the loss of a neutral carbon monoxide molecule.

Naphthoyl Cation ([C10H7CO]+): A strong peak at m/z ≈ 155, formed by cleavage of the bond between the carbonyl carbon and the adjacent vinyl carbon.

Phenyl Cation ([C6H5]+): A peak at m/z ≈ 77, corresponding to the phenyl group.

Naphthyl Cation ([C10H7]+): A peak at m/z ≈ 127, corresponding to the naphthyl group.

Table 2: Predicted Major Fragments in the GC-MS (EI) Spectrum of 1-(2-Naphthyl)-3-phenylprop-2-en-1-one

| m/z | Proposed Fragment |

| 258 | [C19H14O]+• (Molecular Ion) |

| 155 | [C10H7CO]+ |

| 127 | [C10H7]+ |

| 105 | [C6H5CO]+ |

| 77 | [C6H5]+ |

Note: The relative intensities of these peaks would depend on the stability of the respective fragment ions.

Liquid Chromatography-Mass Spectrometry-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that is particularly useful for the analysis of compounds in complex mixtures. It involves separating the compound of interest by liquid chromatography, followed by tandem mass spectrometry for detection and structural elucidation.

In an LC-MS/MS experiment, the molecular ion (or a protonated/adducted molecule) is selected in the first mass analyzer and then fragmented in a collision cell. The resulting fragment ions are then analyzed in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides high specificity.

For 1-(2-Naphthyl)-3-phenylprop-2-en-1-one, LC-MS/MS analysis would likely involve monitoring the transition from the protonated molecule [M+H]+ (m/z ≈ 259) to one or more of its characteristic fragment ions. The fragmentation in the collision cell would be expected to produce similar key fragments as in GC-MS, such as the naphthoyl cation (m/z 155) and the phenyl cation (m/z 77). This technique would be invaluable for the trace-level detection and quantification of this compound in various matrices. While specific LC-MS/MS studies on this compound are not detailed in the literature, the general methodology is well-established for the analysis of chalcones and other flavonoids. nih.govmdpi.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique employed to determine the elemental composition of a compound, serving as a crucial checkpoint for verifying its empirical formula. For 1-(2-naphthyl)-3-phenylprop-2-en-1-one, with the molecular formula C₁₉H₁₄O, the theoretical elemental composition can be calculated based on its atomic constituents.

Table 1: Theoretical Elemental Composition of 1-(2-Naphthyl)-3-phenylprop-2-en-1-one

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 19 | 228.19 | 88.34 |

| Hydrogen | H | 1.01 | 14 | 14.14 | 5.47 |

| Oxygen | O | 16.00 | 1 | 16.00 | 6.19 |

| Total | 258.33 | 100.00 |

Thermal Characterization Methodologies

Thermal analysis techniques are pivotal in understanding the thermal stability, phase transitions, and decomposition profile of a material as a function of temperature. For 1-(2-naphthyl)-3-phenylprop-2-en-1-one, a combination of Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) provides a complete thermal characterization.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique is instrumental in determining the thermal stability and decomposition pattern of a compound. While specific TGA data for 1-(2-naphthyl)-3-phenylprop-2-en-1-one is not available, a study on a related naphthyl-containing chalcone, (2E)-3-(5-bromothiophen-2-yl)-1-(naphthalen-1-yl) prop-2-en-1-one (NBT), provides valuable insights. The TGA curve for NBT showed that the material is thermally stable up to 250°C, after which decomposition begins. researchgate.net This suggests that the naphthyl group contributes to the thermal robustness of the chalcone structure. It is anticipated that 1-(2-naphthyl)-3-phenylprop-2-en-1-one would exhibit similar high thermal stability.

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a technique where the temperature difference between a sample and an inert reference material is measured as both are subjected to the same heating program. Endothermic or exothermic events such as phase transitions or decomposition are detected as deviations from the baseline. For the related chalcone NBT, the DTA curve indicated its melting point. researchgate.net A DTA thermogram for 1-(2-naphthyl)-3-phenylprop-2-en-1-one would be expected to show a sharp endothermic peak corresponding to its melting point, followed by exothermic peaks at higher temperatures indicating decomposition.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. It provides quantitative information about thermal events such as melting, crystallization, and other phase transitions. Research on various chalcones has demonstrated the utility of DSC in determining their melting points and purity. researchgate.net A DSC analysis of 1-(2-naphthyl)-3-phenylprop-2-en-1-one would be expected to show a distinct endothermic peak, the onset of which would define its melting point. The enthalpy of fusion can also be calculated from the area of this peak, providing further thermodynamic information about the melting process.

Powder X-ray Diffraction (Powder-XRD) for Bulk Crystallinity

Powder X-ray Diffraction (XRD) is a non-destructive analytical technique used to identify the crystalline phases present in a material and to determine its crystal structure. While experimental powder XRD data for 1-(2-naphthyl)-3-phenylprop-2-en-1-one is not documented in the searched literature, extensive single-crystal X-ray diffraction data is available. nih.gov

The single-crystal data reveals that 1-(2-naphthyl)-3-phenylprop-2-en-1-one crystallizes in the triclinic space group P-1. nih.gov The detailed crystallographic parameters obtained from the single-crystal study can be used to theoretically generate a powder XRD pattern. This calculated pattern would serve as a reference for confirming the bulk crystallinity and phase purity of synthesized batches of the compound. The positions and relative intensities of the diffraction peaks in an experimental powder XRD pattern should match the calculated pattern if the bulk material has the same crystal structure as the single crystal.

Table 2: Single-Crystal Crystallographic Data for 1-(2-Naphthyl)-3-phenylprop-2-en-1-one nih.gov

| Parameter | Value |

| Chemical Formula | C₁₉H₁₄O |

| Formula Weight | 258.30 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.5878 (8) |

| b (Å) | 9.6111 (8) |

| c (Å) | 15.5358 (13) |

| α (°) | 98.746 (2) |

| β (°) | 91.222 (2) |

| γ (°) | 105.764 (1) |

| Volume (ų) | 1358.8 (2) |

| Z | 4 |

| Temperature (K) | 295 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

The structure contains two independent molecules in the asymmetric unit, both of which are non-planar. The dihedral angles between the benzene (B151609) ring and the naphthalene ring system are 51.9(1)° and 48.0(1)°. nih.gov This non-planar conformation is a key structural feature of this chalcone.

Computational Chemistry and Quantum Chemical Investigations of 1 2 Naphthyl 3 Phenylprop 2 En 1 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. biointerfaceresearch.com Calculations for chalcone (B49325) derivatives are commonly performed using the Gaussian suite of programs, employing functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. mdpi.comnih.govnih.gov

Geometry Optimization and Molecular Conformation Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1-(2-Naphthyl)-3-phenylprop-2-en-1-one, experimental X-ray crystallographic data reveals that the compound exists in a non-planar structure. nih.govresearchgate.net

The molecule features two independent, isostructural units in its crystal form, both adopting an s-cis conformation for the enone moiety. nih.govresearchgate.net This conformation is characterized by the relative orientation of the carbonyl group and the vinyl double bond. The non-planarity is significant, with the dihedral angles between the benzene (B151609) ring and the naphthalene (B1677914) ring system being 51.9(1)° and 48.0(1)° for the two independent molecules. nih.govresearchgate.net The torsion angles for the ketone units are 14.7(3)° and 12.3(3)°, respectively. nih.govresearchgate.net Computational geometry optimization using DFT methods is expected to corroborate these experimental findings, predicting the s-cis conformer as the more stable form, a common feature in similar chalcone structures. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Levels

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. wikipedia.orglibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a smaller gap suggests higher reactivity and lower kinetic stability. nih.gov

For chalcone derivatives, the HOMO is typically distributed over the cinnamoyl system, while the LUMO is located over the entire molecule. In a computational study of a similar molecule, 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, the HOMO and LUMO energies were calculated. nih.gov A small energy gap is indicative of charge transfer within the molecule, suggesting potential for bioactivity and non-linear optical properties. nih.gov

Table 1: Example FMO Data for a Related Naphthyl-Chalcone Derivative

| Parameter | Energy (a.u.) |

|---|---|

| EHOMO | -6.12 |

| ELUMO | -2.49 |

| Energy Gap (ΔE) | 3.63 |

Data derived from a study on 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone. nih.gov

Electronic Structure Parameters: Ionization Potential, Electron Affinity, Electronegativity, Chemical Hardness-Softness

Global reactivity descriptors can be derived from the HOMO and LUMO energy values using Koopman's theorem. nih.gov These parameters provide a quantitative measure of the molecule's reactivity.

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO.

Electronegativity (χ): The ability of an atom to attract electrons. χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer. η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness. S = 1 / η.

These descriptors are essential for understanding the molecule's behavior in chemical reactions. A high chemical hardness indicates lower reactivity, while a high softness suggests greater reactivity. nih.gov

Table 2: Example Global Reactivity Descriptors for a Related Naphthyl-Chalcone Derivative

| Parameter | Definition | Value (a.u.) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.12 |

| Electron Affinity (A) | -ELUMO | 2.49 |

| Electronegativity (χ) | (I+A)/2 | 4.305 |

| Chemical Hardness (η) | (I-A)/2 | 1.815 |

Data derived from a study on 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone. nih.gov

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites. nih.gov It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential. nih.gov

For a typical chalcone like 1-(2-Naphthyl)-3-phenylprop-2-en-1-one, the MEP map would show a region of high electron density (red) around the carbonyl oxygen atom due to the lone pairs of electrons, making it a primary site for electrophilic interaction. The hydrogen atoms of the aromatic rings would typically show a positive potential (blue or light blue), indicating them as potential sites for nucleophilic interaction.

Polarizability and Hyperpolarizability Studies for Non-Linear Optical (NLO) Properties

Chalcones are a class of compounds extensively studied for their non-linear optical (NLO) properties, which arise from the interaction of intense light with the material, leading to changes in the light's frequency and phase. The key parameters determining NLO activity are the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). nih.gov

DFT calculations are employed to compute these values. A large hyperpolarizability value (β) is indicative of significant NLO activity. biointerfaceresearch.com The presence of an extended π-conjugated system, like the one in 1-(2-Naphthyl)-3-phenylprop-2-en-1-one, which connects electron-donating and electron-accepting regions, is a structural feature that often leads to enhanced NLO properties. nih.gov

Table 3: Example NLO Properties for a Related Naphthyl-Chalcone Derivative

| Parameter | Value (esu) |

|---|---|

| αtot (Polarizability) | 3.638 x 10-23 |

| βtot (First Hyperpolarizability) | 2.19 x 10-30 |

Data derived from a study on 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone. nih.gov

Vibrational Frequency Calculations and Assignment Support for FT-IR

Theoretical vibrational frequency calculations using DFT are performed to complement experimental spectroscopic data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. mdpi.com The calculated frequencies are typically scaled by a factor (e.g., 0.96) to correct for anharmonicity and limitations of the theoretical method, allowing for a more accurate comparison with experimental spectra. dergipark.org.tr A detailed assignment of the vibrational modes is achieved using Potential Energy Distribution (PED) analysis. mdpi.comdergipark.org.tr

For 1-(2-Naphthyl)-3-phenylprop-2-en-1-one, key vibrational modes would include:

C=O Stretching: A strong band typically observed in the range of 1650-1685 cm-1 for conjugated ketones. researchgate.net

C=C Stretching: Vibrations from the enone bridge and aromatic rings, appearing in the 1500-1600 cm-1 region.

C-H Stretching: Aromatic and vinylic C-H stretching vibrations are expected above 3000 cm-1.

C-H Bending: Out-of-plane C-H bending modes for the phenyl and naphthyl rings appear at lower frequencies.

These theoretical calculations provide a solid basis for the interpretation and complete assignment of the experimental vibrational spectra. mdpi.com

NMR Chemical Shift Predictions (e.g., GIAO Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, have become indispensable for predicting and interpreting NMR spectra. For 1-(2-Naphthyl)-3-phenylprop-2-en-1-one, theoretical NMR chemical shifts (δ) are calculated to corroborate experimental data and assign specific resonances to the corresponding nuclei.

The GIAO method, often employed with Density Functional Theory (DFT) at a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)), calculates the isotropic magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, typically Tetramethylsilane (B1202638) (TMS).

A study on a structurally similar chalcone, 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, demonstrated the utility of the GIAO method for predicting both ¹H and ¹³C NMR chemical shifts. nih.gov The calculated shifts were found to be in good agreement with experimental values, aiding in the precise assignment of each proton and carbon atom in the molecule. nih.gov For 1-(2-Naphthyl)-3-phenylprop-2-en-1-one, a similar computational approach would yield a predicted spectrum that is crucial for its structural confirmation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 1-(2-Naphthyl)-3-phenylprop-2-en-1-one using the GIAO method (Illustrative Data)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cα (olefinic) | 7.85 | 122.5 |

| Cβ (olefinic) | 8.15 | 145.0 |

| C=O (carbonyl) | - | 190.2 |

| Naphthyl-C1' | 8.60 | 135.8 |

| Naphthyl-C3' | 8.05 | 128.9 |

| Phenyl-C1'' | - | 134.5 |

| Phenyl-C2''/C6'' | 7.65 | 129.2 |

| Phenyl-C3''/C5'' | 7.45 | 128.8 |

| Phenyl-C4'' | 7.50 | 130.7 |

Note: The data in this table is illustrative and represents typical predicted values for this class of compounds based on analogous studies.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool to investigate charge transfer, hyperconjugative interactions, and bonding within a molecule. It provides a localized, "chemist's" view of the electron density distribution. For 1-(2-Naphthyl)-3-phenylprop-2-en-1-one, NBO analysis reveals key insights into its electronic structure and stability.

The analysis involves the study of interactions between filled (donor) and vacant (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Significant E(2) values indicate substantial electron delocalization. In the case of 1-(2-Naphthyl)-3-phenylprop-2-en-1-one, key interactions include those between the π orbitals of the phenyl and naphthyl rings and the π* orbitals of the enone bridge, as well as lone pair donations from the carbonyl oxygen.

A representative NBO analysis on a similar chalcone highlights the intramolecular charge transfer from the donor (phenyl/naphthyl rings) to the acceptor (carbonyl group) moieties. nih.gov These interactions contribute significantly to the molecule's stability and electronic properties.

Table 2: Selected Second-Order Perturbation Energies (E(2)) from NBO Analysis of 1-(2-Naphthyl)-3-phenylprop-2-en-1-one (Illustrative Data)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π(Cα-Cβ) | π(C=O) | 25.8 |

| π(Phenyl) | π(Cα-Cβ) | 15.2 |

| π(Naphthyl) | π(C=O) | 18.5 |

| LP(O) | π(Cα-Cβ) | 5.1 |

Note: The data in this table is illustrative and represents typical values for significant electronic interactions in this type of molecule.

Atoms in Molecules (AIM) Analysis

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density. AIM analysis can characterize the nature of chemical bonds, identifying them as either shared (covalent) or closed-shell (ionic, van der Waals) interactions based on the properties of the electron density at the bond critical points (BCPs).

For 1-(2-Naphthyl)-3-phenylprop-2-en-1-one, AIM analysis would be used to characterize the covalent bonds within the molecule and any potential non-covalent interactions that contribute to its conformational stability. The electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCPs are key parameters. A negative Laplacian indicates a shared interaction, typical of covalent bonds, while a positive Laplacian suggests a closed-shell interaction.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. It provides information about the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π → π, n → π).

For 1-(2-Naphthyl)-3-phenylprop-2-en-1-one, TD-DFT calculations, often performed in both the gas phase and in solution using a continuum solvation model like the Polarizable Continuum Model (PCM), can predict its UV-Visible absorption spectrum. nih.gov Studies on similar naphthyl chalcones have shown that the main absorption bands typically arise from π → π* transitions involving the delocalized π-system extending across the phenyl ring, the enone bridge, and the naphthyl moiety. manipal.eduresearchgate.net

The calculations allow for the assignment of the observed experimental absorption bands to specific electronic transitions between molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 3: Predicted Electronic Transitions for 1-(2-Naphthyl)-3-phenylprop-2-en-1-one using TD-DFT (Illustrative Data)

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 350 | 0.85 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 295 | 0.25 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 260 | 0.15 | HOMO → LUMO+1 (π → π*) |

Note: The data in this table is illustrative and based on typical TD-DFT results for naphthyl chalcones.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, including its conformational dynamics and interactions with its environment, such as a solvent or a biological macromolecule. For 1-(2-Naphthyl)-3-phenylprop-2-en-1-one, MD simulations can reveal its flexibility, preferred conformations in solution, and the stability of its interactions with other molecules.

In the context of drug design, MD simulations are often used to assess the stability of a ligand-protein complex predicted by molecular docking. researchgate.net The simulation tracks the atomic positions over time, allowing for the analysis of root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the persistence of key intermolecular interactions like hydrogen bonds.

Molecular Docking Studies for Receptor Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is extensively used in drug discovery to screen virtual libraries of compounds and to propose binding modes for potential drug candidates.

For 1-(2-Naphthyl)-3-phenylprop-2-en-1-one, molecular docking studies can be performed against various protein targets to predict its binding affinity and pose. The results are typically reported as a binding energy or a docking score, with lower values indicating a more favorable interaction. Several studies have reported the molecular docking of naphthyl chalcone derivatives against various protein targets, demonstrating their potential to interact with biologically relevant macromolecules. nih.govmdpi.comtandfonline.com

Ligand-Protein Interaction Profiling

Following a molecular docking simulation, a detailed analysis of the ligand-protein interactions is crucial. This profiling identifies the specific amino acid residues in the protein's binding site that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking).

For 1-(2-Naphthyl)-3-phenylprop-2-en-1-one, the aromatic phenyl and naphthyl rings are likely to engage in hydrophobic and π-π stacking interactions with nonpolar and aromatic residues in a binding pocket. The carbonyl oxygen can act as a hydrogen bond acceptor. Visualizing the docked pose and generating a 2D interaction diagram are standard practices to understand the binding mode.

Table 4: Illustrative Ligand-Protein Interactions for 1-(2-Naphthyl)-3-phenylprop-2-en-1-one with a Hypothetical Protein Target

| Ligand Atom/Group | Protein Residue | Interaction Type | Distance (Å) |

| Carbonyl Oxygen | TYR 250 | Hydrogen Bond | 2.9 |

| Phenyl Ring | PHE 320 | π-π Stacking | 4.5 |

| Naphthyl Ring | LEU 180, ILE 210 | Hydrophobic | - |

Note: This table provides an illustrative example of the types of interactions that would be identified in a ligand-protein interaction profile.

Binding Mode Analysis and Key Residue Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the potential biological activity of a compound by elucidating its binding mode within the active site of a specific biological target. For chalcone derivatives, including those with a naphthyl moiety, molecular docking studies have been employed to investigate their interactions with various enzymes and receptors implicated in diseases like cancer and microbial infections.

While specific docking studies for 1-(2-Naphthyl)-3-phenylprop-2-en-1-one are not extensively detailed in the available literature, the binding modes of structurally similar naphthyl-chalcone hybrids have been investigated against targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in angiogenesis. nih.gov These studies reveal that the chalcone scaffold typically orients itself within the protein's binding pocket to maximize favorable interactions.

The key interactions governing the binding affinity of such compounds generally include:

Hydrogen Bonds: The carbonyl group of the enone linker is a primary hydrogen bond acceptor, often interacting with hydrogen bond donor residues (like lysine (B10760008) or arginine) in the active site.

Hydrophobic Interactions: The aromatic phenyl and naphthyl rings are crucial for establishing hydrophobic and π-π stacking interactions with non-polar amino acid residues such as valine, leucine, isoleucine, and phenylalanine. These interactions are vital for the proper anchoring of the ligand within the binding site.